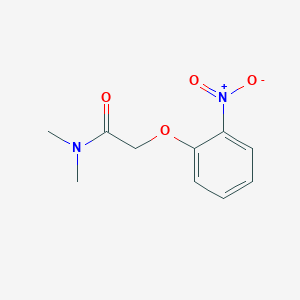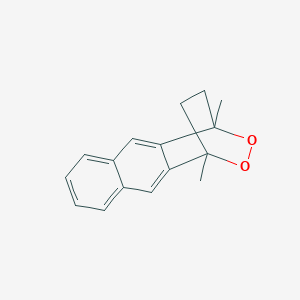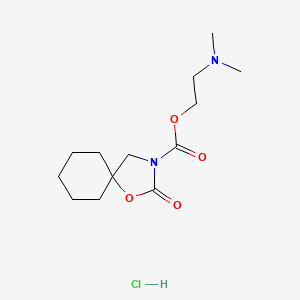
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3-azaspiro(45)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with dimethylaminoethyl chloride in the presence of a base, followed by the introduction of the hydrochloride group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro(4.5)decane-3-carboxaldehyde: This compound has a similar spirocyclic structure but differs in its functional groups.
1-Oxa-8-azaspiro(4.5)decane-3-carboxylic acid hydrochloride: This compound shares the spirocyclic core but has different substituents.
Uniqueness
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
24247-74-3 |
|---|---|
Molecular Formula |
C13H23ClN2O4 |
Molecular Weight |
306.78 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O4.ClH/c1-14(2)8-9-18-11(16)15-10-13(19-12(15)17)6-4-3-5-7-13;/h3-10H2,1-2H3;1H |
InChI Key |
XZFFIFMPYUKQHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)N1CC2(CCCCC2)OC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


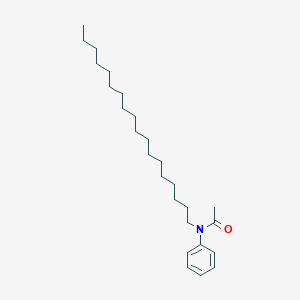
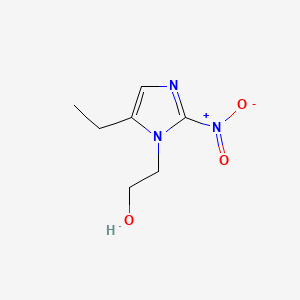
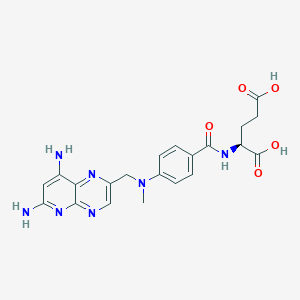
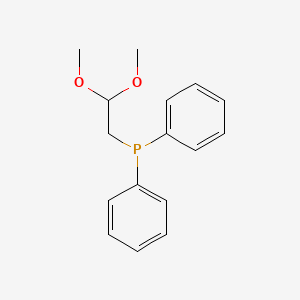

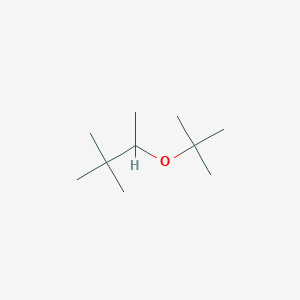
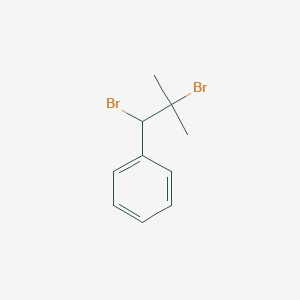
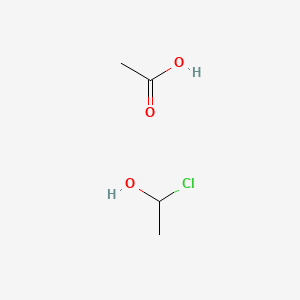
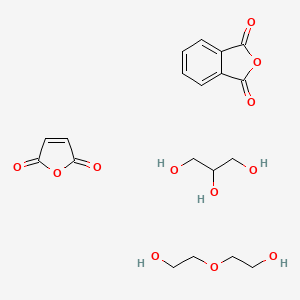
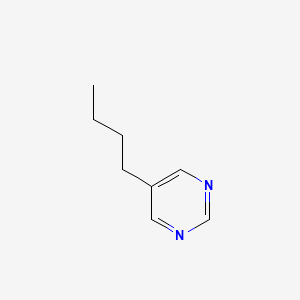
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
